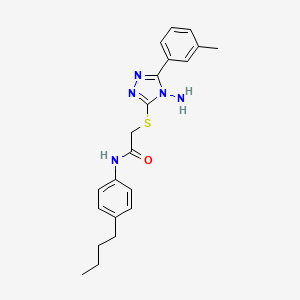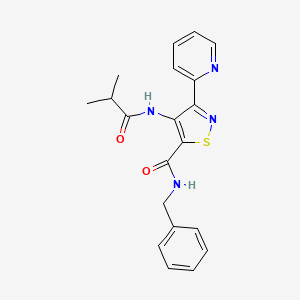
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is a complex organic molecule. It contains an indazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with a methyl group at the 5-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indazole ring, which is a fused pyrazole and benzene ring. The substitutions at the 4- and 5-positions of the indazole ring would significantly influence the properties of the molecule .Chemical Reactions Analysis
As for the chemical reactions, this compound, like other indazoles, might undergo electrophilic substitution reactions. The boron-containing group could potentially be involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the boron-containing group and the methyl substitution on the indazole ring could influence properties like solubility, stability, and reactivity .科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystal Structure : This compound is a significant intermediate in the synthesis of 1H-indazole derivatives. It is synthesized through substitution reactions and its structure is confirmed by various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are used for molecular structure optimization, demonstrating consistency with the experimental crystal structure. The study also investigates molecular electrostatic potential and frontier molecular orbitals of the compound (Ye et al., 2021).
Crystal Structure and DFT Study of Derivatives : Similar derivatives of this compound have been synthesized and their structures validated through spectroscopy and X-ray diffraction. DFT is used to calculate and confirm the molecular structures, and the physicochemical properties of these compounds are explored (Huang et al., 2021).
Vibrational Properties and Characterization
- Vibrational Properties Studies : The synthesized title compounds are characterized by spectroscopy and their single crystal structures are determined by X-ray diffraction. DFT and Time-Dependent DFT (TD-DFT) calculations are performed to analyze spectroscopic data, geometrical parameters, and vibrational properties of these compounds (Wu et al., 2021).
Microwave-Assisted Synthesis and Antioxidant Properties
- Microwave-Assisted Synthesis : This compound's derivatives are synthesized using microwave irradiation, enhancing yields and reducing reaction times. The synthesized tetrahydroindazoles are characterized and their in vitro antioxidant activity is evaluated, demonstrating moderate activity in certain assays (Polo et al., 2016).
Applications in Organic Synthesis
Boronate Ester Formation : The compound is used in microwave-assisted synthesis as a boronate ester, facilitating the production of heteroaryl-substituted benzimidazoles through Suzuki–Miyaura cross-coupling (Rheault et al., 2009).
Herbicide Development : Derivatives of this compound have been synthesized and assessed as potential paddy field herbicides. Some derivatives demonstrated good rice selectivity and potent herbicidal activity against annual weeds under controlled conditions (Hwang et al., 2005).
将来の方向性
The future directions for research on this compound would depend on its intended applications. If it shows promising activity in biological systems, it could be further optimized and studied as a potential therapeutic agent. Alternatively, if it’s useful in synthetic chemistry, research might focus on improving its synthesis or exploring its reactivity .
特性
IUPAC Name |
5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-6-7-11-10(8-16-17-11)12(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCECNPLRLVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2589586.png)
![N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide](/img/structure/B2589587.png)
![5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2589589.png)

![1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589593.png)
![Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2589595.png)
![N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2589596.png)
![5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2589599.png)

![3-[(3Ar,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2589602.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2589605.png)
![Sodium pyrazolo[1,5-a]pyrimidin-5-olate](/img/structure/B2589607.png)

